Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-, ammonium salt

説明

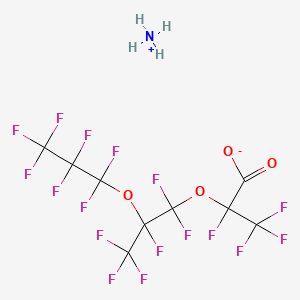

Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-, ammonium salt is a useful research compound. Its molecular formula is C9H4F17NO4 and its molecular weight is 513.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-, ammonium salt (often referred to as HFPO dimer acid ammonium salt) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article reviews the biological activity of this compound based on various studies and assessments.

- Chemical Formula :

- Molecular Weight : 498.0658 g/mol

- CAS Registry Number : 2641-34-1

Biological Activity Overview

The biological activity of HFPO dimer acid ammonium salt has been primarily evaluated in the context of toxicity studies and its potential effects on human health. The following sections detail key findings from research studies.

Toxicity Studies

-

Acute and Chronic Toxicity :

- The U.S. Environmental Protection Agency (EPA) has established reference doses (RfDs) for HFPO dimer acid based on subchronic and chronic oral toxicity studies in rodents. A no-observed-adverse-effect level (NOAEL) was determined at 0.1 mg/kg/day based on liver lesions observed in female mice .

- Chronic exposure studies indicated the potential for carcinogenic effects, including liver tumors in rats .

- Developmental Toxicity :

The mechanisms through which HFPO dimer acid exerts its biological effects are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress through ROS accumulation . This oxidative environment can lead to cellular damage and apoptosis.

- Mitochondrial Dysfunction : Investigations into related compounds suggest that mitochondrial pathways may be involved in mediating cell death responses following exposure to fluorinated acids .

Case Study 1: Reproductive Toxicity Assessment

A reproductive/developmental toxicity study conducted by DuPont revealed that maternal exposure to HFPO dimer acid led to significant liver damage characterized by necrosis and apoptosis in female rodents. These findings highlight the need for careful evaluation of reproductive health risks associated with this compound .

Case Study 2: Environmental Presence

HFPO dimer acid has been detected in various environmental samples, raising concerns about its persistence and potential bioaccumulation in aquatic systems. Studies suggest that while it may have a lower environmental persistence compared to long-chain perfluoroalkyl substances (PFAS), its rapid clearance does not eliminate the risk of ecological impact .

Table 1: Summary of Toxicity Findings

科学的研究の応用

Environmental Applications

HFPO dimer acid ammonium salt is investigated for its role in water treatment processes. Its chemical properties make it effective for use as a pH regulator and in the treatment of industrial wastewater. It has been noted for its ability to interact with other contaminants and facilitate their removal from water sources .

Agrochemical Uses

The compound has applications in the agricultural sector as a preservative. Its antimicrobial properties help in controlling fungal growth on crops and animal feed. This is crucial for enhancing the shelf life of agricultural products and preventing spoilage due to microbial contamination .

- Preservation Mechanism : Propanoic acid derivatives are known to inhibit the growth of molds and bacteria that can cause food spoilage. The ammonium salt form enhances solubility and efficacy in various formulations used for crop protection .

Pharmaceutical Applications

In pharmaceutical research, HFPO dimer acid ammonium salt is being studied for its potential use as an active ingredient in drug formulations. Its unique fluorinated structure may contribute to improved bioavailability and stability of drug compounds .

- Toxicity Studies : Comprehensive toxicity assessments have been conducted to evaluate its safety profile in humans and animals. These studies indicate that while there are some toxicological concerns associated with high doses, the compound's effective dose levels for therapeutic applications are generally considered safe .

Case Study 1: Toxicity Assessment

A study by the U.S. Environmental Protection Agency (EPA) provided insights into the toxicity of HFPO dimer acid ammonium salt through various animal studies. The findings indicated liver toxicity at elevated exposure levels but identified a no-observed-adverse-effect level (NOAEL) of 0.1 mg/kg/day based on chronic exposure studies . This information is critical for establishing safe usage guidelines in both environmental and pharmaceutical applications.

Case Study 2: Agricultural Impact

Research has shown that formulations containing HFPO dimer acid ammonium salt effectively reduce fungal contamination in stored grains. A field trial demonstrated a significant decrease in mold growth compared to untreated controls, highlighting its potential as a natural preservative in food storage practices .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Environmental | Water treatment and pH regulation | Effective contaminant removal |

| Agrochemical | Preservative for crops and animal feed | Inhibits microbial growth |

| Pharmaceutical | Potential active ingredient in drug formulations | Improved stability and bioavailability |

| Toxicity Assessment | Evaluated through animal studies | Established safety profiles |

特性

IUPAC Name |

azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O4.H3N/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19;/h(H,27,28);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKLZYCNTFOWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13043-05-5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013043055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。